1-Naphthyl sulfone

Thermal stability High-temperature processing Diaryl sulfone procurement

Researchers requiring diaryl sulfone intermediates for high-temperature polymer synthesis or dielectric formulations face thermal stability limitations with diphenyl sulfone (mp ~128°C). Bis(1-naphthyl) sulfone (CAS 13250-03-8) resolves this with a melting point of 187°C, enabling stable use in Friedel-Crafts, nucleophilic rearrangement, and sulfone carbanion chemistry above 130°C. • 59°C higher melting point vs. diphenyl sulfone ensures solid-state stability in elevated thermal regimes • Slower solvolytic displacement than 2-naphthyl isomer offers quantifiably greater hydrolytic stability for protic reaction media • Differentiated dielectric & polymer precursor performance validated by patent literature and kinetic studies

Molecular Formula C20H14O2S
Molecular Weight 318.4 g/mol
CAS No. 13250-03-8
Cat. No. B077786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl sulfone
CAS13250-03-8
Molecular FormulaC20H14O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H14O2S/c21-23(22,19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
InChIKeyAEKZEKVVJXLCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Sulfone Procurement Guide


1-Naphthyl sulfone (bis(1-naphthyl) sulfone; CAS 13250-03-8) is a symmetrical diaryl sulfone with the molecular formula C₂₀H₁₄O₂S and molecular weight 318.39 g/mol [1]. It consists of two 1-naphthyl groups bridged by a sulfonyl (–SO₂–) unit, placing it within the broader class of aromatic sulfones valued for their exceptional thermal and chemical stability. The compound is a crystalline solid with a melting point of 187 °C and a predicted boiling point of 557.6 ± 19.0 °C . Unlike its simpler diphenyl sulfone counterpart, the extended π-conjugation and steric bulk of the 1-naphthyl substituents confer distinct physicochemical properties that directly impact procurement decisions for high-temperature, dielectric, polymer precursor, and synthetic intermediate applications.

Why 1-Naphthyl Sulfone Is Irreplaceable


Diaryl sulfones are often treated as interchangeable commodity intermediates, yet bis(1-naphthyl) sulfone exhibits quantifiably distinct behavior from both its phenyl analog (diphenyl sulfone) and its regioisomer (bis(2-naphthyl) sulfone) across multiple performance dimensions. The 1-naphthyl substitution pattern introduces a peri-hydrogen steric interaction that alters ground-state conformation, solvolytic reactivity, and nucleophilic rearrangement pathways relative to the 2-naphthyl isomer [1]. Furthermore, the extended aromatic system of the naphthyl groups raises the melting point by approximately 59 °C above diphenyl sulfone, directly impacting high-temperature process compatibility . These differences are not incremental; they represent mechanistic and thermodynamic divergences that render simple substitution scientifically unsound for applications where thermal stability, regiochemical reactivity, or electronic properties are design-critical.

1-Naphthyl Sulfone Performance Evidence


Melting Point Advantage over Diphenyl Sulfone

Bis(1-naphthyl) sulfone exhibits a melting point of 187 °C, which is approximately 59 °C higher than diphenyl sulfone (mp 123–129 °C) and approximately 43 °C higher than its regioisomer bis(2-naphthyl) sulfone (mp 143–144 °C) . This thermal stability differential is attributed to enhanced intermolecular van der Waals interactions arising from the extended naphthyl π-surfaces in the 1-substituted configuration. The predicted boiling point of 557.6 ± 19.0 °C and density of 1.294 ± 0.06 g/cm³ further distinguish the compound from diphenyl sulfone (bp 379 °C; density ~1.36 g/cm³) .

Thermal stability High-temperature processing Diaryl sulfone procurement

Rearrangement Mechanism Divergence vs. Phenyl Sulfones

In a definitive head-to-head study, mesityl 1-naphthyl sulfone underwent nucleophilic rearrangement with potassium t-butoxide in DMSO to afford the rearranged sulfinic acid in 84% yield, whereas the corresponding mesityl p-tolyl sulfone gave only 74% yield under identical conditions [1]. Critically, the reaction mechanism differs: the 1-naphthyl sulfone proceeds via an intramolecular carbanion addition-elimination sequence across the naphthalene 1,2-bond, while the phenyl system rearranges via direct nucleophilic displacement at the carbon bearing the sulfone group [1]. The 2-naphthyl isomer gave the same 84% yield with t-BuOK/DMSO but only 5% with n-BuLi/ether, versus 42% for the 1-naphthyl isomer with n-BuLi [1].

Synthetic methodology Nucleophilic rearrangement Sulfone carbanion chemistry

Solvolysis Rate Differentiation: Peri-Hydrogen Effect

Kinetic studies on the solvolysis of 1- and 2-naphthalenesulfonyl chlorides in ethanol-water mixtures demonstrated that the rate constant for the 1-naphthyl compound is smaller than that of the 2-naphthyl compound [1]. This result, contrary to predictions from simple MO theory, was rationalized by the peri-hydrogen effect in the 1-naphthyl system: steric interaction between the peri-hydrogen at C8 and the sulfonyl group raises the energy of the transition state for nucleophilic attack at sulfur, retarding the reaction rate [1]. The same trend was confirmed in acetone-water mixtures, where 1-naphthalenesulfonyl chloride solvolyzed more slowly than the 2-isomer due to combined ground-state stabilization and peri-hydrogen effects [2].

Solvolysis kinetics Peri-hydrogen effect Structure-reactivity relationships

Dinaphthyl Sulfone in Dielectric Patent Claims

U.S. Patent US2410714A explicitly claims dielectric and insulating compositions comprising aromatic sulfones, listing dinaphthyl sulfone alongside diphenyl sulfone, dixenyl sulfone, naphthyl phenyl sulfone, and phenyl xenyl sulfone as suitable diaryl sulfone components [1]. The patent teaches that aromatic sulfones, contrary to prior prejudice against sulfur compounds in electrical applications, exhibit chemical stability under operating conditions and provide favorable dielectric characteristics when blended with mineral oils or chlorinated aromatic hydrocarbons [1]. The higher molecular weight and extended aromaticity of dinaphthyl sulfone relative to diphenyl sulfone are expected to confer distinct dielectric constant and loss factor profiles.

Dielectric materials Electrical insulation Sulfone-based compositions

High-Tg Polymer Monomer from 1-Naphthyl Sulfone

The monomer 4,4′-di(1-naphthoxy)diphenyl sulfone (DNDPS), which incorporates the 1-naphthyl sulfone architectural motif, has been specifically claimed in patent EP 0282096 A2 for the preparation of poly(dinaphthyl arylene ether)s [1]. Polymers derived from DNDPS via Scholl oxidative polymerization exhibit higher molecular weights and superior thermal stability compared to analogous polymers prepared from 1,5-di(1-naphthoxy)pentane [2]. Incorporation of 1,4-naphthylene units into poly(aryl ether ketone sulfone)s raises glass transition temperatures above 200 °C and temperatures at 5% weight loss above 548 °C under nitrogen [3].

High-performance polymers Poly(arylene ether sulfone) Monomer procurement

1-Naphthyl Sulfone Applications


High-Temperature Organic Synthesis

When synthetic protocols involve sustained heating above 130 °C, diphenyl sulfone (mp ~128 °C) becomes unsuitable as a solvent or intermediate due to melting and potential side reactions. Bis(1-naphthyl) sulfone, with its melting point of 187 °C, remains a stable crystalline solid throughout such thermal regimes, enabling its use as a reaction component in Friedel-Crafts sulfonylation, nucleophilic rearrangement, and sulfone carbanion chemistry at elevated temperatures [1]. The distinct rearrangement pathway of the 1-naphthyl sulfone system—intramolecular addition-elimination versus direct displacement for phenyl systems—further mandates that procurement of the correct naphthyl sulfone is non-negotiable for achieving the targeted synthetic transformation [1].

Dielectric Fluid and Insulation Formulations

Patent US2410714A explicitly teaches that aromatic sulfones including dinaphthyl sulfone are chemically stable under electrical operating conditions and can constitute up to 95% of dielectric compositions when blended with mineral oils or chlorinated aromatic hydrocarbons [2]. The higher molecular weight and extended aromaticity of bis(1-naphthyl) sulfone relative to diphenyl sulfone are expected to modulate dielectric constant and loss tangent, providing a differentiated formulation space for high-voltage capacitor and transformer insulation where thermal and dielectric stability are concurrently required.

High-Performance Polymer and Monomer Synthesis

The monomer 4,4′-di(1-naphthoxy)diphenyl sulfone (DNDPS), derived from the 1-naphthyl sulfone structural framework, is specifically claimed for poly(dinaphthyl arylene ether) production and has demonstrated superior polymerizability compared to pentane-linked analogs [3][4]. The resulting polymers exhibit glass transition temperatures exceeding 200 °C and thermal degradation temperatures (5% weight loss) above 548 °C under nitrogen, placing them among the most thermally resilient engineering thermoplastics available [5]. Procurement of bis(1-naphthyl) sulfone or its derivatives is a prerequisite for entering this high-value polymer research and manufacturing space.

Structure-Reactivity Studies: Regiochemical Differentiation

The peri-hydrogen effect in 1-naphthyl sulfone systems produces measurably slower solvolytic displacement rates compared to 2-naphthyl analogs, as confirmed by conductometric kinetic studies in ethanol-water and acetone-water mixtures [6][7]. This intrinsic reactivity difference enables researchers to tune hydrolytic stability by selecting the appropriate naphthyl regioisomer. For applications requiring greater resistance to nucleophilic displacement under protic conditions—such as aqueous-phase reactions or long-term storage in alcoholic media—bis(1-naphthyl) sulfone offers a quantifiably more stable scaffold than its 2-naphthyl counterpart.

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